molecular formula C18H18N2O3S B10948379 3-[1-(3,4-dimethoxyphenyl)ethyl]-2-sulfanyl-4(3H)-quinazolinone

3-[1-(3,4-dimethoxyphenyl)ethyl]-2-sulfanyl-4(3H)-quinazolinone

Cat. No.: B10948379
M. Wt: 342.4 g/mol
InChI Key: GVPUVVKEOLFUIC-UHFFFAOYSA-N
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Description

3-[1-(3,4-Dimethoxyphenyl)ethyl]-2-sulfanyl-4(3H)-quinazolinone is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a quinazolinone core, a sulfanyl group, and a dimethoxyphenyl ethyl substituent. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(3,4-dimethoxyphenyl)ethyl]-2-sulfanyl-4(3H)-quinazolinone typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxyphenyl ethylamine with 2-mercaptoquinazolinone under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-[1-(3,4-Dimethoxyphenyl)ethyl]-2-sulfanyl-4(3H)-quinazolinone undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazolinone core can be reduced under specific conditions to yield dihydroquinazolinones.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazolinones.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[1-(3,4-dimethoxyphenyl)ethyl]-2-sulfanyl-4(3H)-quinazolinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression.

Comparison with Similar Compounds

Similar Compounds

  • 3-[1-(3,4-Dimethoxyphenyl)ethyl]-2-sulfanyl-4(3H)-quinazolinone shares structural similarities with other quinazolinone derivatives such as:
    • 2-Mercapto-3-phenylquinazolinone
    • 3-[1-(4-Methoxyphenyl)ethyl]-2-sulfanyl-4(3H)-quinazolinone

Uniqueness

  • The presence of the 3,4-dimethoxyphenyl ethyl group imparts unique chemical and biological properties to the compound.
  • Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound for research and development.

Properties

Molecular Formula

C18H18N2O3S

Molecular Weight

342.4 g/mol

IUPAC Name

3-[1-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C18H18N2O3S/c1-11(12-8-9-15(22-2)16(10-12)23-3)20-17(21)13-6-4-5-7-14(13)19-18(20)24/h4-11H,1-3H3,(H,19,24)

InChI Key

GVPUVVKEOLFUIC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)OC)N2C(=O)C3=CC=CC=C3NC2=S

Origin of Product

United States

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